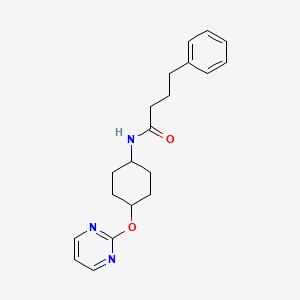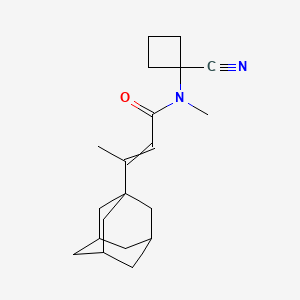
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as 'ACCMBA' and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of ACCMBA involves the inhibition of viral replication and inflammation. This compound works by blocking the activity of specific enzymes and proteins that are involved in the replication of viruses and the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACCMBA has been found to have several biochemical and physiological effects. Studies have shown that this compound can modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. Additionally, ACCMBA has been found to have a high binding affinity for specific receptors in the body, which makes it an attractive candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ACCMBA in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of viral replication and inflammation. Additionally, this compound has been found to be highly potent and effective in treating a variety of diseases. However, one of the limitations of using ACCMBA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research involving ACCMBA. Some of these include:
1. Developing new synthetic methods for ACCMBA that are more efficient and cost-effective.
2. Studying the pharmacokinetics and pharmacodynamics of ACCMBA in vivo to determine its efficacy and safety.
3. Investigating the potential of ACCMBA as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
4. Investigating the mechanism of action of ACCMBA in more detail to identify new targets for drug development.
Conclusion:
In conclusion, ACCMBA is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been found to exhibit potent antiviral and anti-inflammatory properties and has been effective in treating a variety of diseases. While there are still limitations to using ACCMBA in lab experiments, the potential benefits of this compound make it a promising candidate for drug development.
Synthesis Methods
The synthesis of ACCMBA involves the reaction of Adamantane-1-carboxylic acid with N-(1-cyanocyclobutyl)-N-methylbut-2-enamide in the presence of a catalyst. This process is carried out under controlled conditions and requires expertise in organic chemistry.
Scientific Research Applications
ACCMBA has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antiviral and anti-inflammatory properties. Additionally, ACCMBA has been found to be effective in treating a variety of diseases such as cancer, HIV, and hepatitis.
properties
IUPAC Name |
3-(1-adamantyl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(6-18(23)22(2)20(13-21)4-3-5-20)19-10-15-7-16(11-19)9-17(8-15)12-19/h6,15-17H,3-5,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFXIJCLQOINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C)C1(CCC1)C#N)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

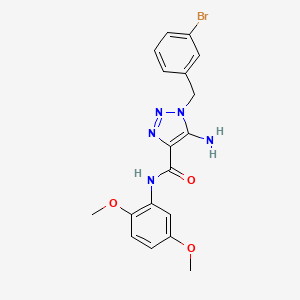
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
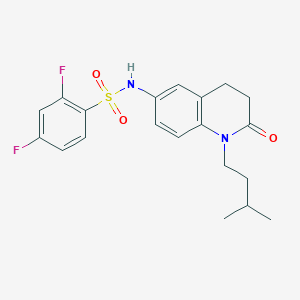
![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)
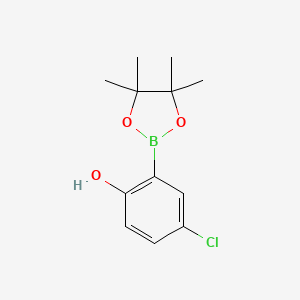


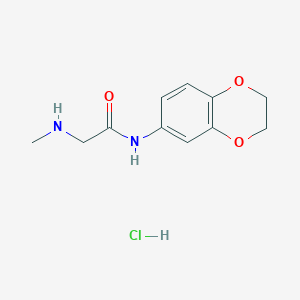

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)

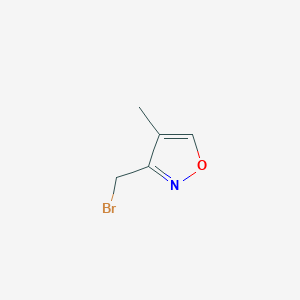
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
